molecular formula C13H13IN2O3 B572981 Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate CAS No. 1260656-58-3

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Cat. No.: B572981
CAS No.: 1260656-58-3
M. Wt: 372.162
InChI Key: MOCHUYKRYHHGSX-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of an iodine atom, a methoxybenzyl group, and a carboxylate ester group attached to the pyrazole ring

Preparation Methods

The synthesis of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl bromide and 4-iodopyrazole.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable diketone.

    Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction using iodine or an iodine-containing reagent.

    Esterification: The carboxylate ester group is introduced through an esterification reaction using methanol and a suitable acid catalyst.

    Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:

    4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole: Lacks the carboxylate ester group, which may affect its reactivity and applications.

    Methyl 4-iodo-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a benzyl group, which can influence its chemical properties.

    Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

methyl 4-iodo-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O3/c1-18-10-5-3-9(4-6-10)7-16-8-11(14)12(15-16)13(17)19-2/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCHUYKRYHHGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735550
Record name Methyl 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260656-58-3
Record name Methyl 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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